Phosphorus oxychloride

Description

Phosphoryl chloride, also known as [PCL3O] or phosphoroxidchlorid, belongs to the class of inorganic compounds known as halogen oxides. These are inorganic compounds containing an oxygen atom of an oxidation state of -2, in which the heaviest atom bonded to the oxygen is a halogen.

Phosphoryl trichloride is a phosphorus coordination entity.

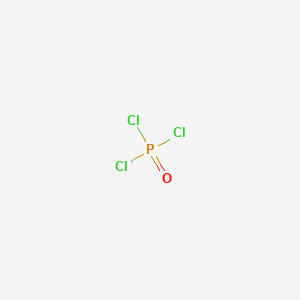

Structure

3D Structure

Properties

IUPAC Name |

phosphoryl trichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl3OP/c1-5(2,3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXFXVLFKHQFAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=P(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3OP, POCl3 | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | phosphoryl chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Phosphoryl_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Phosphorus oxychloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Phosphorus_oxychloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029710 | |

| Record name | Phosphoric trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phosphorus oxychloride appears as a colorless fuming liquid with a pungent odor. Density 14.0 lb / gal. Very toxic by inhalation and corrosive to metals and tissue. Used in gasoline additives and hydraulic fluids., Liquid, Clear, colorless to yellow, oily liquid with a pungent & musty odor. [Note: A solid below 34 degrees F.]; [NIOSH], BROWN FUMING LIQUID WITH PUNGENT ODOUR., Clear, colorless to yellow, oily liquid with a pungent & musty odor. [Note: A solid below 34 °F.] | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric trichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorus oxychloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/596 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phosphoryl chloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phosphorus oxychloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0508.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

223 °F at 760 mmHg (EPA, 1998), 105.8 °C, 222 °F | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phosphorus oxychloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0508.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

Not Flammable (EPA, 1998) | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Decomposes (NIOSH, 2023), Reacts with water, Solubility in water: reaction, Decomposes | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phosphorus oxychloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0508.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.645 at 77 °F (EPA, 1998) - Denser than water; will sink, Specific gravity: 1.645 at 25 °C/4 °C, Relative density (water = 1): 1.645, (77 °F): 1.65 | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phosphorus oxychloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0508.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.3 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 5.3 (Air = 1), Relative vapor density (air = 1): 5.3 | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

40 mmHg at 81.14 °F (EPA, 1998), 40 mm Hg at 27.3 °C, Vapor pressure, kPa at 27.3 °C: 5.3, (81 °F): 40 mmHg | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phosphorus oxychloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0508.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Clear, colorless to yellow, oily liquid [Note: A solid below 34 degrees F]., Mobile, fuming liquid | |

CAS No. |

10025-87-3 | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorus oxychloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorus oxychloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorus oxychloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/phosphorus-oxychloride-result-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Phosphoric trichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoryl trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHOROUS OXYCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XM78OL22K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phosphoryl chloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phosphoryl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TH4AB8E8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

34.2 °F (EPA, 1998), 1.25 °C, 1 - 1.5 °C, 34 °F | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4241 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phosphoryl chloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034789 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSPHORUS OXYCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phosphorus oxychloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0508.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Phosphorus Oxychloride: A Comprehensive Technical Guide for Researchers

An In-depth Whitepaper on the Core Properties, Safe Handling, and Synthetic Applications of Phosphorus Oxychloride for Researchers, Scientists, and Drug Development Professionals.

This compound (POCl₃), also known as phosphoryl chloride, is a highly reactive and versatile inorganic compound with the chemical formula POCl₃.[1] It exists as a colorless to pale yellow fuming liquid at room temperature, characterized by a pungent, musty odor.[2][3][4] This compound is a cornerstone reagent in a multitude of chemical syntheses, playing a critical role in the pharmaceutical, agrochemical, and polymer industries.[5][6][7] Its utility stems from its ability to act as a potent chlorinating and dehydrating agent, facilitating a wide range of chemical transformations.[1][8] This guide provides a detailed overview of the fundamental properties of this compound, safe handling protocols, and its key applications in research and development.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its safe and effective use in a laboratory setting.

Physical and Chemical Properties

This compound is a dense liquid that fumes in moist air due to its rapid hydrolysis, which produces phosphoric acid and hydrochloric acid.[3][9] It is not flammable but reacts violently with water and can ignite combustible materials.[10][11]

| Property | Value | References |

| Molecular Formula | POCl₃ | [2] |

| Molecular Weight | 153.33 g/mol | [2][3] |

| Appearance | Colorless to pale yellow, fuming liquid | [2][12] |

| Odor | Pungent, musty | [2][3] |

| Density | 1.645 g/cm³ at 25 °C | [2][4] |

| Melting Point | 1.25 °C (34.2 °F) | [4][10] |

| Boiling Point | 105.8 °C (222.4 °F) | [11][12] |

| Vapor Pressure | 40 mmHg at 27.3 °C (81.1 °F) | [2][10] |

| Vapor Density | 5.3 (relative to air) | [10] |

| Solubility | Reacts violently with water. Soluble in chloroform, benzene, carbon tetrachloride, and carbon disulfide. | [3][10] |

Structural and Spectroscopic Data

The this compound molecule adopts a tetrahedral geometry, with a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three chlorine atoms.[1][3] The P=O bond is significantly strong, with a bond dissociation energy of approximately 533.5 kJ/mol.[3]

| Parameter | Value | References |

| P=O Bond Length | 158 pm | [3] |

| P-Cl Bond Length | 202 pm | [3] |

| Symmetry | C₃ᵥ | [13][14] |

| ¹⁷O NMR | Data available | [2] |

| Vibrational Frequencies (IR/Raman) | Data available | [13] |

Reactivity and Synthetic Applications

This compound's reactivity is dominated by the electrophilicity of the phosphorus atom and the lability of the P-Cl bonds. It is a key reagent in numerous organic transformations.

Key Reactions:

-

Chlorination: POCl₃ is widely used to convert alcohols and carboxylic acids into their corresponding alkyl and acyl chlorides.[15] It is also instrumental in converting pyridazinones and quinoxalinones to their chloro derivatives, which are important intermediates in medicinal chemistry.[16][17]

-

Dehydration: It serves as a powerful dehydrating agent, for instance, in the conversion of primary amides to nitriles and in the Bischler-Napieralski reaction for the synthesis of isoquinolines.[3][18]

-

Phosphorylation: POCl₃ is a precursor for the synthesis of various organophosphorus compounds, including phosphate (B84403) esters like triphenyl phosphate and tricresyl phosphate, which are used as flame retardants and plasticizers.[3][15]

-

Vilsmeier-Haack Reaction: In combination with dimethylformamide (DMF), it forms the Vilsmeier reagent, which is used to introduce a formyl group to electron-rich aromatic compounds.[12]

The general reactivity of this compound is depicted in the following diagram:

Experimental Protocols and Safe Handling

Due to its hazardous nature, strict adherence to safety protocols is mandatory when working with this compound.

Safety and Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[19][20]

-

Ventilation: All manipulations should be conducted in a well-ventilated chemical fume hood.[19][20]

-

Moisture Sensitivity: POCl₃ is extremely sensitive to moisture and reacts violently with water.[4][19] Ensure all glassware is dry and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon).[20][21]

-

Incompatible Materials: Avoid contact with strong bases, alcohols, amines, metals, and oxidizing agents.[4][19]

-

Spill Response: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills.[19][20]

-

First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[19][22] If inhaled, move to fresh air and seek immediate medical attention.[19][22]

General Experimental Workflow for a Chlorination Reaction

The following diagram outlines a typical experimental workflow for a chlorination reaction using this compound, such as the conversion of a pyridazinone to a chloropyridazine.[16]

Detailed Protocol for the Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide:

-

Materials: Maleic hydrazide, this compound.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend maleic hydrazide in an excess of this compound (acting as both reagent and solvent).

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess this compound. This step is highly exothermic and should be performed with extreme caution in a fume hood.

-

Neutralize the acidic solution with a suitable base, such as sodium carbonate or sodium hydroxide, until the solution is basic.

-

Extract the product with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 3,6-dichloropyridazine.

-

Role in Drug Development

This compound is an indispensable reagent in the synthesis of a wide range of pharmaceuticals.[5][6] Its ability to introduce chlorine atoms, which can then be easily displaced by nucleophiles, makes it a valuable tool for building complex molecular architectures.[16] It is used in the synthesis of various active pharmaceutical ingredients (APIs), including antibiotics, anti-inflammatory drugs, and anticancer agents.[5][6][23] For example, it is used in the production of intermediates for drugs such as tenofovir (B777) (an antiviral) and abiraterone (B193195) (for prostate cancer).[6] The synthesis of chloroquinoxalines, which are precursors to potential antimicrobial and anticancer drugs, also relies on the use of POCl₃.[17]

References

- 1. testbook.com [testbook.com]

- 2. This compound | POCl3 | CID 24813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. Phosphorus oxitrichloride | 10025-87-3 [chemicalbook.com]

- 5. bellrockchem.com [bellrockchem.com]

- 6. cphi-online.com [cphi-online.com]

- 7. acegases.com [acegases.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound (POCl3): Structure, Uses & Properties [vedantu.com]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. echemi.com [echemi.com]

- 12. This compound (POCl3) Online | this compound (POCl3) Manufacturer and Suppliers [scimplify.com]

- 13. This compound [webbook.nist.gov]

- 14. This compound [webbook.nist.gov]

- 15. This compound - Choice Org [choiceorg.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. This compound [commonorganicchemistry.com]

- 19. fishersci.com [fishersci.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

- 21. opcw.org [opcw.org]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. openpr.com [openpr.com]

The Core of Synthesis: A Technical Guide to Phosphorus Oxychloride for Pharmaceutical Research and Development

Introduction: Phosphorus oxychloride (POCl₃), also known as phosphoryl chloride, is a cornerstone reagent in modern synthetic chemistry, valued for its high reactivity and versatility. This colorless, fuming liquid serves as a powerful chlorinating and phosphorylating agent, playing a critical role in the synthesis of a vast array of organic compounds. For researchers and professionals in drug development, a thorough understanding of POCl₃—from its fundamental synthesis to its practical application—is indispensable. It is a key building block in the creation of numerous active pharmaceutical ingredients (APIs) and their intermediates.[1][2] This technical guide provides an in-depth exploration of the discovery, synthesis, and key applications of this compound, complete with detailed experimental protocols and quantitative data to support laboratory and industrial applications.

The Discovery of a Versatile Reagent

The first documented synthesis of this compound was achieved in 1847 by the French chemist Adolphe Wurtz.[3] His pioneering work involved the controlled reaction of phosphorus pentachloride (PCl₅) with water, a method that laid the groundwork for understanding the reactivity of phosphorus halides.[3] This discovery opened a new chapter in phosphorus chemistry, providing a valuable intermediate that would become fundamental in organic synthesis.

Synthesis of this compound: Key Methodologies

The production of this compound can be achieved through several synthetic routes. Industrially, the most prominent methods involve the oxidation of phosphorus trichloride (B1173362) and the reaction of phosphorus pentachloride with phosphorus pentoxide.

Oxidation of Phosphorus Trichloride (PCl₃)

This is the primary commercial method for producing high-purity this compound.[4]

-

Direct Oxidation with Oxygen: The most common industrial process involves the direct reaction of liquid phosphorus trichloride with a stream of oxygen at moderate temperatures (20-50 °C).[5][6]

2 PCl₃ + O₂ → 2 POCl₃[5]

-

Oxidation with Potassium Chlorate (B79027): A well-established laboratory-scale method utilizes potassium chlorate as a potent oxidizing agent. This method is convenient for producing POCl₃ for research purposes.[5][7]

3 PCl₃ + KClO₃ → 3 POCl₃ + KCl[5]

Reaction of Phosphorus Pentachloride (PCl₅)

Phosphorus pentachloride can be used to generate POCl₃ through reactions with various oxygen-containing compounds.

-

Reaction with Phosphorus Pentoxide (P₄O₁₀): This method provides a high yield of POCl₃ and is also used on an industrial scale. To circumvent the handling of the expensive PCl₅, it can be generated in situ by chlorinating PCl₃.[4][8]

P₄O₁₀ + 6 PCl₅ → 10 POCl₃[5]

-

Reaction with Oxalic Acid or Boric Acid: Phosphorus pentachloride reacts with oxalic acid or boric acid to produce this compound.[4]

PCl₅ + (COOH)₂ → POCl₃ + CO + CO₂ + 2 HCl[4]

3 PCl₅ + 2 B(OH)₃ → 3 POCl₃ + B₂O₃ + 6 HCl[4]

The following diagram illustrates the relationship between key phosphorus precursors in the synthesis of this compound.

Experimental Protocol: Laboratory Synthesis

This section details the laboratory-scale synthesis of this compound via the oxidation of phosphorus trichloride with potassium chlorate, a reliable and convenient method.[7]

Objective: To prepare this compound (POCl₃).

Materials:

-

Phosphorus trichloride (PCl₃): 69 g

-

Potassium chlorate (KClO₃), finely powdered: 21 g

-

All glassware must be thoroughly clean and dry.

Apparatus:

-

Round-bottom distilling flask

-

Dropping funnel

-

Condenser

-

Receiver flask

The workflow for this experimental setup is outlined below.

Procedure:

-

Place 21 g of finely powdered potassium chlorate into the round-bottom distilling flask.[7]

-

Assemble the apparatus, connecting the flask to a condenser and a receiver. Ensure the dropping funnel is securely placed.[7]

-

Slowly add 69 g of phosphorus trichloride from the dropping funnel into the flask, a small amount at a time.[7]

-

After each addition, a gentle ebullition should occur, indicating the reaction is proceeding. If the reaction is slow, gentle warming may be applied.[7]

-

Once the reaction is complete, distill the resulting this compound.[7]

-

For further purification, perform a re-distillation and collect the fraction that boils at approximately 110°C.[7]

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Chemical Formula | POCl₃ |

| Molecular Weight | 153.33 g/mol [9][10] |

| Appearance | Colorless to pale yellow, fuming liquid[2][11] |

| Odor | Pungent and musty[9][11] |

| Density | 1.645 g/mL at 25 °C[10][11] |

| Melting Point | 1.25 °C (34.25 °F)[4][10] |

| Boiling Point | 105.8 °C (222.4 °F)[4][10] |

| Vapor Pressure | 40 mmHg at 27 °C[4] |

| Water Solubility | Reacts violently[11][12] |

| Refractive Index (n²⁵/D) | 1.460[9] |

Applications in Drug Development and Research

This compound is a vital reagent for the pharmaceutical industry, primarily utilized as a chlorinating and phosphorylating agent in the synthesis of APIs and their intermediates.[1][2]

-

Phosphorylation: POCl₃ is widely used to introduce phosphate (B84403) groups into molecules, a key step in the synthesis of nucleotides and their derivatives.[1] For example, it is used in the phosphorylation of nucleosides to form nucleotides like guanosine-5'-monophosphate (B10773721) (GMP).[1] This capability extends to the synthesis of oligonucleotides.[13]

-

Synthesis of Heterocycles: It is a critical reagent in cyclization reactions to form various heterocyclic systems that are scaffolds for many drug molecules. A classic example is the Bischler-Napieralski reaction for synthesizing dihydroisoquinolines.[8]

-

Chlorination: POCl₃ effectively converts hydroxyl groups and carbonyls into chlorides. This is particularly useful in activating heterocyclic rings for subsequent nucleophilic substitution, a common strategy in medicinal chemistry.[14] For instance, it is used to produce 9-chloro-acridine, a precursor to potential anti-tumor agents.[1]

-

Dehydration: The reagent is also employed as a powerful dehydrating agent, for example, in converting amides to nitriles.[10]

-

Specific Drug Syntheses: POCl₃ is a documented reagent in the synthetic pathways for various drugs, including the anti-prostate cancer drug Abiraterone and derivatives of amino methylene-bis-phosphoric acids (e.g., zoledronic acid) used in treating osteoporosis.[1]

Safety Considerations

This compound is a hazardous substance that must be handled with extreme care. It is highly corrosive and reacts violently with water, releasing toxic hydrogen chloride gas and phosphoric acid.[9][11] Inhalation is very toxic.[9] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn, and all manipulations should be conducted in a well-ventilated fume hood.

References

- 1. cphi-online.com [cphi-online.com]

- 2. bellrockchem.com [bellrockchem.com]

- 3. Uses and preparation of Phosphorus oxychloride_Chemicalbook [chemicalbook.com]

- 4. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Phosphoryl chloride - Sciencemadness Wiki [sciencemadness.org]

- 7. prepchem.com [prepchem.com]

- 8. books.rsc.org [books.rsc.org]

- 9. This compound | POCl3 | CID 24813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [commonorganicchemistry.com]

- 11. Phosphorus oxitrichloride | 10025-87-3 [chemicalbook.com]

- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. Use of this compound in synthesizing nucleotides and oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reaction Mechanism of Phosphorus Oxychloride with Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism of phosphorus oxychloride (POCl₃) with water. The information presented herein is intended for researchers, scientists, and professionals in drug development who utilize POCl₃ in their work and require a thorough understanding of its reactivity with aqueous media. This document details the reaction pathway, intermediates, kinetics, and thermodynamics, and provides protocols for experimental monitoring.

Executive Summary

The reaction of this compound with water is a vigorous, exothermic process that proceeds in a stepwise manner to yield phosphoric acid (H₃PO₄) and hydrogen chloride (HCl).[1][2] The hydrolysis is characterized by the formation of reactive intermediates, primarily phosphorodichloridic acid (Cl₂PO(OH)), which can accumulate under certain conditions, posing potential safety risks.[3][4] A thorough understanding of the reaction mechanism and kinetics is crucial for controlling reaction conditions, ensuring safety, and optimizing processes where POCl₃ is used as a reagent. This guide synthesizes key data and methodologies from the scientific literature to provide a detailed technical resource.

The Overall Reaction

The stoichiometry of the complete hydrolysis of this compound is represented by the following equation:

POCl₃ + 3H₂O → H₃PO₄ + 3HCl [5]

This reaction is highly exothermic and results in the formation of corrosive and toxic fumes of hydrogen chloride.[1]

Stepwise Reaction Mechanism

The hydrolysis of this compound does not occur in a single step but rather through a series of sequential reactions involving the formation of key intermediates. The mechanism involves the nucleophilic attack of water on the phosphorus atom, leading to the displacement of chloride ions.

Step 1: Formation of Phosphorodichloridic Acid

The initial and most rapid step is the reaction of one molecule of this compound with one molecule of water to form phosphorodichloridic acid (also known as dichlorophosphoric acid) and hydrogen chloride.[6]

POCl₃ + H₂O → Cl₂PO(OH) + HCl

Step 2: Formation of Phosphorochloridic Acid

The second step involves the hydrolysis of phosphorodichloridic acid to produce phosphorochloridic acid and another molecule of hydrogen chloride.

Cl₂PO(OH) + H₂O → ClPO(OH)₂ + HCl

Step 3: Formation of Phosphoric Acid

The final step is the hydrolysis of phosphorochloridic acid to yield the final product, phosphoric acid, and a third molecule of hydrogen chloride.

ClPO(OH)₂ + H₂O → H₃PO₄ + HCl

Computational studies have shown that water molecules play a crucial catalytic role in the hydrolysis by facilitating proton transfer, thereby lowering the activation energy barrier for each step.[7] The reaction is believed to proceed through a bimolecular nucleophilic substitution-like (Sₙ2-like) mechanism at the phosphorus center.[8]

Below is a diagram illustrating the stepwise hydrolysis of this compound.

Quantitative Data

Reaction Kinetics

The hydrolysis of this compound and its intermediates exhibits distinct kinetic profiles. The initial hydrolysis of POCl₃ is extremely rapid, while the subsequent hydrolysis of phosphorodichloridic acid is significantly slower, leading to its potential accumulation.[6]

| Reactant | Solvent System | Temperature (°C) | Half-life (t₁/₂) | Rate Constant (k) | Reference |

| POCl₃ | Dioxane / 33% Water | Not specified | ~0.01 s | - | [6] |

| POCl₃ | - | 20 | 39 s | 0.018 s⁻¹ | [6] |

| POCl₃ | - | 35 | 19 s | 0.037 s⁻¹ | [6] |

| Cl₂PO(OH) | Water | Not specified | ~250 s | - | [6] |

| Cl₂PO(OH) | - | 0 | ~30 min | - | [6] |

Thermodynamics

The overall hydrolysis of this compound is a highly exothermic reaction. The standard enthalpy of reaction (ΔH°ᵣₓₙ) can be calculated from the standard enthalpies of formation (ΔH°բ) of the reactants and products.

| Compound | State | Standard Enthalpy of Formation (ΔH°բ) (kJ/mol) | Reference |

| POCl₃ | gas | -288.6 | [9] |

| H₂O | liquid | -285.8 | [9] |

| H₃PO₄ | aqueous | -1287.6 | [9] |

| HCl | aqueous | -167.2 | [9] |

The standard enthalpy change for the reaction is -643.2 kJ/mol .[9]

Experimental Protocols

Monitoring the hydrolysis of this compound requires techniques that can rapidly acquire data and distinguish between the various phosphorus-containing species in the reaction mixture. In situ monitoring is often preferred to capture the transient nature of the intermediates.

In Situ ³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of the reaction, as it allows for the direct observation and quantification of POCl₃, phosphorodichloridic acid, and phosphoric acid.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) equipped with a multinuclear probe.[10]

-

Sample Preparation: Due to the high concentration of reactants and the absence of deuterated solvents in typical reaction mixtures, "no-D" experiments are often performed. Shimming is conducted on the free induction decay (FID) signal.[10]

-

Acquisition Parameters:

-

Data Processing: The acquired spectra are processed using appropriate NMR software for accurate quantification of the different phosphorus species.[10]

The following diagram outlines the workflow for monitoring the reaction using ³¹P NMR.

In Situ Raman Spectroscopy

In situ Raman spectroscopy provides real-time information about the changes in chemical bonding during the reaction.

Methodology:

-

Instrumentation: A dispersive Raman spectrometer equipped with an immersion optic.[10]

-

Laser Source: A 785 nm incident radiation source is commonly used.[10]

-

Data Acquisition: Single spectral accumulations with short exposure times (e.g., 5 seconds) are acquired at regular intervals (e.g., every 30 seconds).[10]

-

Data Processing: The collected spectra are processed to identify and track the characteristic Raman bands of the reactants, intermediates, and products.[10]

Safety Considerations

The reaction of this compound with water is highly exothermic and can lead to a rapid increase in temperature and pressure. The accumulation of the metastable intermediate, phosphorodichloridic acid, presents a risk of a delayed and potentially uncontrollable exothermic event.[3][4] Calorimetry techniques such as Differential Scanning Calorimetry (DSC) and Accelerated Rate Calorimetry (ARC) can be used to assess the thermal hazards associated with the reaction mixture.[3][4] It is imperative to have adequate cooling and pressure relief systems in place when performing this reaction, especially on a large scale.

Conclusion

The hydrolysis of this compound is a complex, multi-step process with significant kinetic and thermodynamic implications. A thorough understanding of the reaction mechanism, the role of intermediates, and the influence of reaction conditions is essential for the safe and effective use of this important chemical reagent in research and industrial applications. The experimental techniques outlined in this guide provide a framework for monitoring and controlling this vigorous reaction.

References

- 1. quora.com [quora.com]

- 2. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. topblogtenz.com [topblogtenz.com]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. (Solved) - Look at the following reaction between POCl3(g) and water.... (1 Answer) | Transtutors [transtutors.com]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

An In-depth Technical Guide to Phosphorus Oxychloride Safety for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical information for the handling and use of phosphorus oxychloride (POCl₃) in a laboratory setting. Adherence to these guidelines is critical to mitigate the significant risks associated with this highly reactive and corrosive chemical.

Chemical and Physical Properties

This compound, also known as phosphoryl chloride, is a colorless to pale yellow, fuming liquid with a pungent, irritating odor.[1][2] It is a highly reactive compound that poses significant health and safety risks due to its corrosivity (B1173158) and violent reaction with water.[1][3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | POCl₃ |

| Molecular Weight | 153.33 g/mol [5][6] |

| Appearance | Colorless to pale yellow fuming liquid[1][2] |

| Odor | Pungent, irritating, and musty[1][2][4] |

| Boiling Point | 105.1°C (221.2°F)[4] |

| Melting Point | 1.25°C (34.2°F)[4] |

| Vapor Pressure | 40 mmHg at 27.3°C (81.1°F)[7] |

| Vapor Density | 5.3 (Air = 1)[3][7] |

| Specific Gravity | 1.645 g/mL at 25°C (77°F)[7] |

| Solubility | Reacts violently with water[3][4] |

Principal Hazards and Reactivity

This compound is classified as a highly toxic, corrosive, and water-reactive substance. Its primary hazards include:

-

Corrosivity: It causes severe burns to the skin, eyes, and respiratory tract upon contact.[3][8]

-

Toxicity: Inhalation, ingestion, or skin absorption can be fatal.[3][9] Acute exposure can lead to symptoms such as irritation, burning sensations, light-headedness, and pulmonary edema, which may be delayed.[7][10]

-

Reactivity: It reacts violently with water, moisture, and alcohols, producing toxic and corrosive fumes of hydrochloric acid and phosphoric acid.[1][3][4][6] This reaction is exothermic and can be explosive, especially in confined spaces.[4]

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong bases (including amines), alcohols, and metals.[4][9][10] It may react vigorously or explosively with ethers in the presence of metal salts.[4][7]

Engineering Controls and Personal Protective Equipment (PPE)

Due to the high toxicity and reactivity of this compound, stringent engineering controls and a comprehensive PPE protocol are mandatory.

Engineering Controls:

-

All work with this compound must be conducted in a certified chemical fume hood with a tested and reliable exhaust system.[9][10]

-

Automated dispensing systems should be used whenever possible to minimize direct handling.[8]

-

An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[8][11]

Personal Protective Equipment (PPE): A risk assessment is necessary to select the appropriate PPE for the specific procedures being performed.[12] The following table summarizes the minimum required PPE.

Table 2: Personal Protective Equipment (PPE) for this compound Use

| Body Part | PPE Recommendation | Standards |

| Respiratory | A full-facepiece, NIOSH-approved respirator with cartridges appropriate for acid gases and organic vapors is required.[9] For emergencies or high concentrations, a self-contained breathing apparatus (SCBA) is necessary.[3][7] | NIOSH/MSHA, EN 149, EN 136, EN 141, EN 137[9][12] |

| Eye/Face | Chemical safety goggles and a face shield are mandatory.[12] | OSHA 29 CFR 1910.133, EN 166[10][12] |

| Hand | Wear chemical-resistant gloves. Neoprene or Teflon gloves are recommended.[12] Nitrile and PVC are not suitable.[12] Double gloving is advised. | EN 374[12] |

| Body | A lab coat, long-sleeved clothing, and chemical-resistant apron are required.[9] For larger quantities or increased risk of splash, a gas-tight chemical protective suit should be considered.[12] | EN 943-2[12] |

| Footwear | Closed-toe shoes are mandatory. Chemical-resistant boots should be worn if there is a risk of spills. |

Safe Handling and Storage Protocols

Handling:

-

Always handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[9][10]

-

Do not work alone when handling this chemical.

-

Ensure all glassware and equipment are dry before use.

-

Avoid breathing vapors and prevent contact with skin and eyes.[13]

-

Wash hands thoroughly after handling, even if gloves were worn.[5][8]

Storage:

-

Store this compound in a cool, dry, and well-ventilated area designated for corrosive and reactive chemicals.[9][14]

-

Keep containers tightly closed and sealed.[9][13] Opened containers must be carefully resealed and kept upright.[13]

-

Store away from incompatible materials, particularly water, alcohols, bases, and strong oxidizing agents.[4][9][10]

-

Protect from moisture by storing under an inert gas like nitrogen.[9][14]

Emergency Procedures

Immediate and appropriate response to spills and exposures is critical to minimizing harm.

Spill Response:

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated, but do not directly expose the spill to a strong draft that could spread vapors.

-

Contain: For small spills, absorb the material with an inert, dry absorbent such as vermiculite, dry sand, or earth.[8][15] DO NOT USE WATER OR COMBUSTIBLE MATERIALS. [8]

-

Neutralize: Cautiously neutralize the absorbed material with a suitable agent, such as sodium bicarbonate, from a safe distance.

-

Collect: Place the absorbed and neutralized material into a sealed, labeled container for hazardous waste disposal.[8]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water, ensuring all cleaning materials are also disposed of as hazardous waste.

Exposure Response:

-

Inhalation: Move the victim to fresh air immediately.[7] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7][10]

-

Skin Contact: Immediately remove all contaminated clothing.[5][7] Flush the affected skin with copious amounts of water for at least 15-30 minutes.[7] Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 30 minutes, holding the eyelids open.[7] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[10][15] If the person is conscious, rinse their mouth with water.[5][13] Seek immediate medical attention.

Waste Disposal

All this compound waste, including contaminated materials and absorbents, is considered hazardous waste.[8][9] Dispose of it in accordance with all local, state, and federal regulations.[9] Waste containers must be clearly labeled and stored in a designated hazardous waste area.

Visualized Workflows

Diagram 1: this compound Handling Workflow

Caption: A sequential workflow for the safe handling of this compound in a laboratory setting.

Diagram 2: this compound Spill Response

Caption: A decision-making workflow for responding to a this compound spill.

References

- 1. testbook.com [testbook.com]

- 2. This compound | POCl3 | CID 24813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Gas detectors and respiratory protection equipments POCl3 (this compound), CAS number 10025-87-3 [en.gazfinder.com]

- 4. Phosphorus oxitrichloride | 10025-87-3 [chemicalbook.com]

- 5. lobachemie.com [lobachemie.com]

- 6. This compound (POCl3): Structure, Uses & Properties [vedantu.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. nj.gov [nj.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 12. my.airliquide.com [my.airliquide.com]

- 13. opcw.org [opcw.org]

- 14. msds.nipissingu.ca [msds.nipissingu.ca]

- 15. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to Phosphorus Oxychloride (POCl₃) for Researchers, Scientists, and Drug Development Professionals

An authoritative overview of the physicochemical properties, reaction mechanisms, and laboratory applications of phosphorus oxychloride, a critical reagent in modern chemical synthesis.

Introduction

This compound (POCl₃), also known as phosphoryl chloride, is a highly reactive and versatile inorganic compound with the chemical formula POCl₃.[1] It is a colorless to pale yellow, fuming oily liquid characterized by a pungent, musty odor.[2][3] First synthesized in 1847 by French chemist Adolphe Wurtz, its utility has expanded significantly, establishing it as an indispensable reagent in both industrial and laboratory settings.[1][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for the determination of its key characteristics, and an exploration of its application in several cornerstone organic reactions.

Physicochemical Properties

The utility of this compound in a laboratory setting is largely dictated by its distinct physical and chemical properties. A summary of its key quantitative data is presented below, followed by a more detailed discussion of its notable characteristics.

Physical Properties

This compound is a dense, volatile liquid with a relatively narrow liquid range, similar to that of water.[5] It is crucial to note that it solidifies at a temperature just above freezing.[6]

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Weight | 153.33 g/mol [7] |

| Melting Point | 1.25 °C[7] |

| Boiling Point | 105.8 °C[7] |

| Density | 1.645 g/mL at 25 °C[7] |

| Vapor Pressure | 28 mmHg at 20 °C; 104 mmHg at 50 °C[8][9] |

| Vapor Density | 5.3 (air = 1)[6] |

| Refractive Index | 1.460[10] |

| Solubility | Reacts exothermically with water.[11] Soluble in many organic solvents such as chloroform, benzene, and carbon tetrachloride.[5] |

Chemical Properties and Reactivity

This compound is a highly reactive compound, a characteristic that underpins its widespread use in chemical synthesis. Its reactivity is centered around the electrophilic phosphorus atom, which is susceptible to attack by nucleophiles.

-

Reaction with Water (Hydrolysis): this compound reacts violently and exothermically with water, hydrolyzing to form phosphoric acid (H₃PO₄) and hydrogen chloride (HCl) gas.[12] This reaction is vigorous and can lead to spattering, necessitating extreme caution when handling the reagent in the presence of moisture.[13] The reaction proceeds as follows:

POCl₃ + 3H₂O → H₃PO₄ + 3HCl

-

Reactivity with Alcohols and Phenols: It reacts with alcohols and phenols to form phosphate (B84403) esters, which are compounds of significant industrial importance, finding use as flame retardants, plasticizers, and hydraulic fluids.[4][14] The reaction can be controlled to produce mono-, di-, or tri-substituted esters.

-

Dehydrating Agent: this compound is a powerful dehydrating agent.[5] This property is exploited in several named reactions to facilitate the formation of nitriles from primary amides and in cyclization reactions like the Bischler-Napieralski and Vilsmeier-Haack reactions.[5][14]

-

Lewis Acidity: The phosphorus atom in POCl₃ can act as a Lewis acid, forming adducts with various Lewis bases.[5]

-

Chlorinating Agent: It is an effective chlorinating agent, used to convert pyridones and pyrimidones to their corresponding chloro-derivatives, which are valuable intermediates in the pharmaceutical industry.[14]

Experimental Protocols

Accurate determination of the physical properties of this compound is essential for its safe handling and effective use in chemical reactions. The following are standardized methodologies for determining its boiling point and density, adapted for the hazardous nature of the compound.

Determination of Boiling Point (Adapted from ASTM D1078)

Objective: To determine the boiling point of this compound at atmospheric pressure.

Materials:

-

Distillation flask (100 mL)

-

Condenser

-

Receiving graduate cylinder (100 mL)

-

Calibrated thermometer (-10 to 110 °C)

-

Heating mantle

-

Boiling chips

-

Fume hood

-

Dry nitrogen or argon supply

-

Scrubber system for acidic gases

Procedure:

-

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield, must be worn at all times. An emergency shower and eyewash station should be readily accessible.

-

Apparatus Setup: Assemble the distillation apparatus inside the fume hood. Ensure all glassware is dry. Connect the condenser to a circulating water source. Place a few boiling chips in the distillation flask.

-

Sample Handling: Under an inert atmosphere (e.g., in a glove box or using a Schlenk line), carefully transfer 50 mL of this compound into the distillation flask.

-

Distillation: Place the flask in the heating mantle and slowly increase the temperature.

-

Data Recording: Record the temperature at which the first drop of distillate falls into the receiving cylinder as the initial boiling point. Continue the distillation and record the temperature at regular intervals. The temperature at which the liquid phase in the flask is nearly exhausted is the final boiling point.

-

Post-Procedure: Allow the apparatus to cool completely before dismantling. Quench any residual this compound carefully with a suitable reagent, such as a solution of sodium bicarbonate, under controlled conditions.

Determination of Density (Adapted from ASTM D4052)

Objective: To determine the density of this compound using a digital density meter.

Materials:

-

Digital density meter with an oscillating U-tube

-

Syringe (1-2 mL) with a needle compatible with the density meter's injection port

-

Dry, sealed container for the this compound sample

-

Waste container for the sample

-

Fume hood

Procedure:

-

Safety Precautions: As with the boiling point determination, this procedure must be performed in a fume hood with appropriate PPE.

-

Instrument Calibration: Calibrate the digital density meter according to the manufacturer's instructions using dry air and a standard of known density (e.g., freshly distilled water).

-

Sample Preparation: Ensure the this compound sample is free of any visible particulates and is at the desired measurement temperature.

-

Sample Injection: Carefully draw approximately 1-2 mL of the this compound into the syringe.[3] Inject the sample into the oscillating U-tube of the density meter, ensuring that no air bubbles are introduced.[6]

-

Measurement: The instrument will measure the oscillation frequency of the U-tube containing the sample and calculate the density.[8] Record the density reading once the value has stabilized.

-

Cleaning: After the measurement, flush the U-tube with a suitable dry, inert solvent (e.g., anhydrous acetone) followed by a stream of dry air or nitrogen to ensure the instrument is clean and dry for the next measurement. Dispose of the waste in a designated hazardous waste container.

Key Reactions and Mechanisms

This compound is a key reagent in several important organic transformations. The following sections detail the mechanisms of some of these reactions.

Dehydration of Alcohols

This compound, in the presence of a base like pyridine, is an effective reagent for the dehydration of alcohols to alkenes, often under milder conditions than strong acid-catalyzed dehydration.[15] This method is particularly useful for substrates that are sensitive to acidic conditions and prone to carbocation rearrangements.[2]

The reaction proceeds via an E2 mechanism.[5] The alcohol's hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, displacing a chloride ion and forming a dichlorophosphate (B8581778) intermediate. This converts the poor leaving group (-OH) into a good leaving group (-OPOCl₂).[2] Pyridine then acts as a base to abstract a proton from a carbon adjacent to the one bearing the dichlorophosphate group, leading to the formation of a double bond and elimination of the leaving group.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]